![molecular formula C13H14ClF3N2O B2465015 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide CAS No. 383148-53-6](/img/structure/B2465015.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile” is similar to the requested compound . It has a molecular weight of 245.59 and a boiling point of 210 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile”, includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom .Chemical Reactions Analysis
There are chemical reactions associated with similar compounds, but specific reactions for “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide” are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile”, include a boiling point of 210 and it is a solid at ambient temperature .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) serve as key structural motifs in active agrochemical ingredients. Specifically, derivatives of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide play a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The distinctive properties of TFMP derivatives contribute to their therapeutic potential. These compounds are believed to owe their biological activities to the interplay between the fluorine atom and the pyridine moiety .
Veterinary Products
Beyond human medicine, TFMP derivatives also find use in veterinary applications. Two veterinary products containing the TFMP motif have been granted market approval. Their efficacy stems from the same unique combination of chemical properties that makes TFMP derivatives valuable in other contexts .
Functional Materials
The development of fluorinated organic chemicals, including TFMP derivatives, has significantly impacted functional materials. Researchers have harnessed the effects of fluorine-containing moieties to enhance the properties of materials used in various applications, such as coatings, polymers, and electronic devices. While specific examples related to our compound are not mentioned, this field underscores the broader impact of fluorine chemistry .
Chemical Synthesis and Functionalization
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide can serve as a model substrate for investigating regioselective functionalization reactions. Researchers explore its reactivity and use it as a building block in synthetic chemistry, aiming to create novel compounds with tailored properties .
Plant Defense Enhancement
Although not explicitly mentioned for our compound, related trifluoromethylpyridines have been investigated as plant elicitors. These compounds activate plant immune responses, potentially improving plant defense mechanisms by promoting the accumulation of reactive oxygen species (ROS) and calcium ions (Ca^2+) .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it interacts with its target enzymes and inhibits their function . This inhibition could lead to a halt in bacterial proliferation .
Biochemical Pathways
It can be inferred that the compound likely interferes with the pathways involving its target enzymes, leading to downstream effects such as the inhibition of bacterial proliferation .
Result of Action
Based on the hypothesized mode of action, it can be inferred that the compound may lead to the inhibition of bacterial proliferation .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-10-5-8(13(15,16)17)7-18-11(10)6-12(20)19-9-3-1-2-4-9/h5,7,9H,1-4,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCTWHCGAMOESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)
![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)
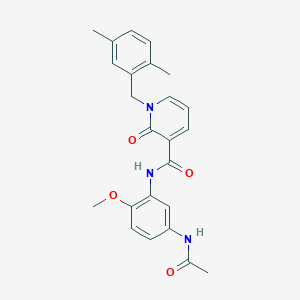
![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)
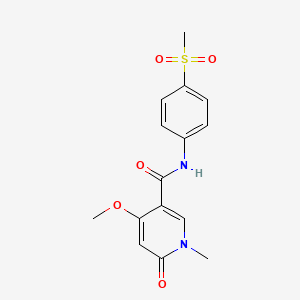
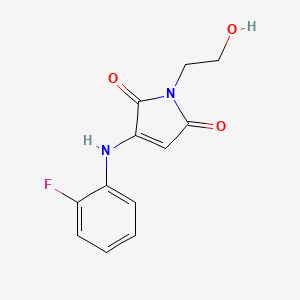
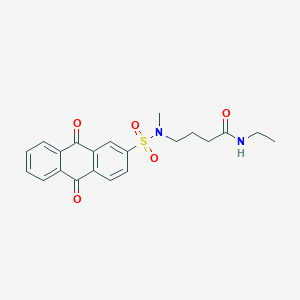

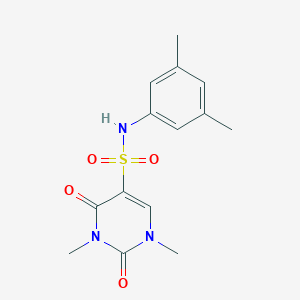
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2464949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464952.png)
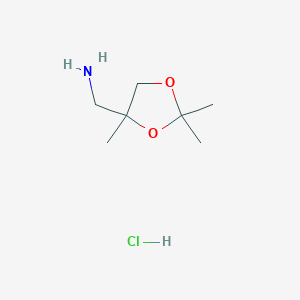
![Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464955.png)